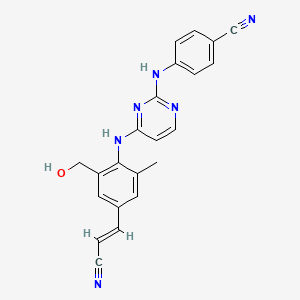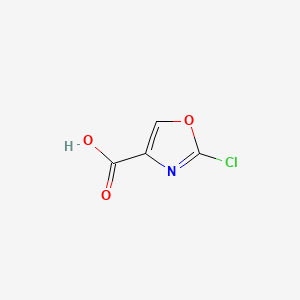
2(1H)-Pyridinone, 4-amino-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-amino-5-ethyl- is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the 4th position and an ethyl group at the 5th position of the pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-amino-5-ethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-ethyl-2(1H)-pyridinone with suitable reagents under controlled conditions. For instance, the compound can be synthesized by reacting 4-amino-5-ethyl-2(1H)-pyridinone with ethylating agents such as ethyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-5-ethyl- may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields. This approach involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to traditional thermal methods .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4-amino-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinone ring.
Common Reagents and Conditions
Common reagents used in the reactions of 2(1H)-Pyridinone, 4-amino-5-ethyl- include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridinone derivatives, while reduction reactions may produce reduced pyridinone compounds. Substitution reactions can lead to a variety of substituted pyridinone derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-amino-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 4-amino-5-ethyl- include other pyridinone derivatives with different substituents on the pyridinone ring. Some examples are:
- 2(1H)-Pyridinone, 4-amino-5-methyl-
- 2(1H)-Pyridinone, 4-amino-5-phenyl-
- 2(1H)-Pyridinone, 4-amino-5-isopropyl-
Uniqueness
What sets 2(1H)-Pyridinone, 4-amino-5-ethyl- apart from its similar compounds is the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique substitution pattern may confer distinct properties, making it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
4-amino-5-ethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-5-4-9-7(10)3-6(5)8/h3-4H,2H2,1H3,(H3,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRMKAEISVVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)










